molecular formula C24H24ClN5O2S B2795748 1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111222-05-9

1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2795748
CAS No.: 1111222-05-9
M. Wt: 482
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H24ClN5O2S and its molecular weight is 482. The purity is usually 95%.
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Biological Activity

The compound 1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel chemical entity with potential therapeutic applications. Its structural features suggest possible biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound belongs to the class of triazole derivatives, characterized by the following structural formula:

C18H22ClN5O2S\text{C}_{18}\text{H}_{22}\text{Cl}\text{N}_5\text{O}_2\text{S}

Biological Activity Overview

  • Antimicrobial Activity
    • The compound has shown promising antimicrobial properties against various strains of bacteria and fungi. For instance, it was evaluated against Candida albicans and Candida glabrata, demonstrating a minimum inhibitory concentration (MIC) as low as 2 µg/mL for certain derivatives .
    • In a series of studies involving related compounds, those with similar structural motifs exhibited significant antifungal activity, suggesting that modifications in the side chains can enhance efficacy against specific pathogens .
  • Anticancer Potential
    • Preliminary studies indicate that the compound may possess anticancer properties . Similar triazole derivatives have been reported to inhibit cancer cell proliferation in various human cancer lines, including melanoma and leukemia .
    • The mechanism of action is believed to involve the disruption of cellular pathways critical for cancer cell survival and proliferation.

Antimicrobial Studies

A comparative analysis of related triazole compounds revealed that those with an N-cyclohexyl substituent exhibited moderate to good activity against Candida species. The following table summarizes the MIC values for selected compounds:

Compound IDStructure FeaturesMIC against Candida albicans (µg/mL)MIC against Candida glabrata (µg/mL)
6f3,4-Dichlorbenzyl2125
6pN-Cyclohexyl3262.5
6rN-Cyclohexyl3216

Anticancer Activity

In vitro studies have demonstrated that triazole derivatives can inhibit the growth of various cancer cell lines. The following table presents the IC50 values for selected compounds:

Compound IDCell LineIC50 (µM)
9eB16-F10 (Melanoma)15
9kU937 (Leukemia)20
7fA-549 (Lung)40

Case Studies

  • Case Study on Antifungal Efficacy
    • A study conducted on a series of triazole derivatives indicated that those with a chlorobenzyl thio group showed enhanced antifungal activity compared to their non-substituted counterparts. The study highlighted the importance of side chain modifications in improving biological efficacy .
  • Case Study on Anticancer Properties
    • Another investigation focused on the anticancer potential of triazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cells through caspase activation pathways. The findings suggest that the compound may similarly affect cellular apoptosis mechanisms in targeted cancer therapies .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
The 1,2,4-triazole scaffold is recognized for its broad-spectrum antimicrobial properties. Compounds derived from this scaffold have shown significant activity against various pathogens, including bacteria and fungi. For instance, hybrids of triazoles have been developed that exhibit enhanced antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazole ring can lead to increased potency against these pathogens .

2. Anticancer Properties
Research indicates that 1,2,4-triazole derivatives possess anticancer activities through mechanisms involving apoptosis induction and cell cycle arrest. Specific compounds have been shown to inhibit tumor growth in vitro and in vivo models. The incorporation of quinazoline moieties into the triazole structure has been particularly effective in enhancing cytotoxicity against various cancer cell lines .

3. Anti-inflammatory Effects
Some derivatives of 1,2,4-triazoles have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. These compounds can potentially serve as therapeutic agents for conditions characterized by chronic inflammation .

Agricultural Applications

1. Pesticidal Activity
The thioether functionality in compounds like 1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide enhances its potential as an agrochemical. Research has indicated that certain triazole derivatives can act as effective fungicides and herbicides by disrupting critical biological processes in target organisms .

2. Plant Growth Regulation
Triazole compounds have also been investigated for their role as plant growth regulators. They can influence plant metabolism and growth patterns by modulating hormone levels and enhancing stress resistance in plants .

Case Studies

Study Findings Application
Study on Antimicrobial EfficacyDemonstrated significant activity against MRSA with MIC values lower than conventional antibioticsAntimicrobial agent development
Anticancer ResearchInduced apoptosis in cancer cell lines; effective against multiple types of tumorsPotential anticancer drug candidate
Agricultural TrialsEffective against fungal pathogens with reduced phytotoxicityDevelopment of safer agrochemicals

Properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfanyl]-N-cyclohexyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2S/c1-29-22(32)18-12-11-15(21(31)26-17-8-3-2-4-9-17)13-20(18)30-23(29)27-28-24(30)33-14-16-7-5-6-10-19(16)25/h5-7,10-13,17H,2-4,8-9,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQZNKWNLVRWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.